Acetamide, N-(4-azidophenyl)-
Description
Contextualization within Azide (B81097) Chemistry and Bioorthogonal Ligands
The utility of N-(4-azidophenyl)acetamide is rooted in the versatile reactivity of the azide functional group. Azides are central to a class of reactions known as bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govbldpharm.com The azide group is particularly useful because it is largely absent from biological systems, ensuring that it will not react indiscriminately with cellular components. nih.govbldpharm.com
Two of the most prominent bioorthogonal reactions involving azides are the Staudinger ligation and azide-alkyne cycloadditions. nih.gov The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form a stable amide bond. nih.govsigmaaldrich.com Azide-alkyne cycloadditions, often referred to as "click chemistry," are a set of powerful, reliable, and selective reactions for rapidly and modularly constructing new molecular entities. lumiprobe.comtcichemicals.comdovepress.com The copper-catalyzed version (CuAAC) and the strain-promoted version (SPAAC) are widely used for their efficiency and biocompatibility. nih.govresearchgate.net N-(4-Azidophenyl)acetamide serves as a key building block, providing the essential azide moiety for these transformations.
Interdisciplinary Research Significance
The applications of N-(4-azidophenyl)acetamide and similar azide-containing molecules span numerous scientific disciplines, highlighting the importance of interdisciplinary research. orvium.io By bringing together diverse perspectives from chemistry, biology, and materials science, researchers can leverage the unique properties of this compound to address complex problems. orvium.io
In chemical biology , it is used to label and track biomolecules such as proteins, glycans, and nucleic acids within living cells. nih.gov This allows for the detailed study of cellular processes and the interactions between different biological components. acs.orgacs.org In medicinal chemistry , the azide group can be used to synthesize novel drug candidates and to attach therapeutic agents to targeting moieties, such as antibodies, to create highly specific drug delivery systems. dovepress.comnih.gov In materials science , photoreactive crosslinkers containing azidophenyl groups are employed to modify surfaces and create new materials with tailored properties. scbt.comkorambiotech.com This collaborative approach accelerates innovation and leads to a more comprehensive understanding of complex systems. orvium.io
Emerging Research Frontiers
The field of bioorthogonal chemistry is continually evolving, and with it, the applications for N-(4-azidophenyl)acetamide and its derivatives are expanding. researchgate.net Current research is focused on developing new and faster bioorthogonal reactions, creating novel probes for bioimaging, and designing more sophisticated drug delivery systems. researchgate.netuni-muenchen.de
One emerging area is the development of "traceless" Staudinger ligations, which allow for the formation of a native amide bond without leaving behind any residual atoms from the phosphine reagent. nih.gov This is particularly important for the synthesis of proteins and other biopolymers where even small modifications can affect function. nih.gov
Another frontier is the use of photoreactive azidophenyl compounds in proteomics to capture and identify protein-protein interactions in their native environment. scbt.comgbiosciences.comvwr.com Upon exposure to UV light, the azide group forms a highly reactive nitrene that can covalently bond to nearby molecules, providing a "snapshot" of molecular interactions at a specific moment in time. scbt.com
Furthermore, the development of new catalysts and ligands for copper-catalyzed click chemistry is enabling these reactions to be performed under even more biocompatible conditions, opening up new possibilities for in vivo applications. bldpharm.comresearchgate.net As our understanding of chemical reactivity and biological systems grows, so too will the innovative applications of versatile compounds like N-(4-azidophenyl)acetamide.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52578-66-2 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(4-azidophenyl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-6(13)10-7-2-4-8(5-3-7)11-12-9/h2-5H,1H3,(H,10,13) |
InChI Key |
STBMXWORHXFHES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Strategies for Azidophenyl Moiety Incorporation
The introduction of the azide (B81097) group onto the phenyl ring is a critical step that can be accomplished via two main strategies: the transformation of a pre-existing amino group or the direct displacement of a suitable leaving group.
A prevalent and reliable method for synthesizing N-(4-azidophenyl)acetamide is through the diazotization of its amino precursor, N-(4-aminophenyl)acetamide (also known as 4-aminoacetanilide), followed by a Sandmeyer-type reaction with an azide salt. wikipedia.orglscollege.ac.in This multi-step process begins with the conversion of the primary aromatic amine into a diazonium salt.
The diazotization is typically carried out by treating a cold, acidic solution of N-(4-aminophenyl)acetamide with sodium nitrite (B80452) (NaNO₂). organic-chemistry.org The use of a strong acid, such as hydrochloric acid or sulfuric acid, is essential to generate nitrous acid (HNO₂) in situ, which then reacts with the amino group. organic-chemistry.org Strict temperature control, usually between 0 and 5 °C, is crucial to prevent the unstable diazonium salt from decomposing prematurely.
Once the diazonium salt, N-(4-acetamidophenyl)diazonium chloride, is formed, it is immediately treated with a solution of sodium azide (NaN₃). organic-chemistry.org The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen moiety (N₂) from the diazonium salt to form the final product, N-(4-azidophenyl)acetamide. jk-sci.com The reaction often benefits from the use of a copper(I) catalyst, although it can proceed without it. wikipedia.orgorganic-chemistry.org
Table 1: Typical Reagents and Conditions for Diazotization-Azidation
| Step | Reagent | Solvent/Medium | Temperature | Key Considerations |
|---|---|---|---|---|
| Diazotization | N-(4-aminophenyl)acetamide, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous Acid | 0–5 °C | Slow, dropwise addition of NaNO₂ solution is critical to manage the exothermic reaction and maintain low temperature. |
| Azidation | Aryl Diazonium Salt, Sodium Azide (NaN₃) | Aqueous | 0–5 °C, then warm to RT | The diazonium salt solution is typically added to the sodium azide solution. The reaction can be vigorous, evolving nitrogen gas. |
An alternative strategy involves the direct nucleophilic aromatic substitution (SNAr) of a leaving group at the para-position of an acetanilide (B955) ring. This method avoids the need to handle potentially unstable diazonium salts. A suitable starting material for this pathway would be N-(4-halophenyl)acetamide (e.g., N-(4-chlorophenyl)acetamide or N-(4-bromophenyl)acetamide) or N-(4-nitrophenyl)acetamide, where the halo or nitro group serves as the leaving group.
The reaction proceeds by heating the acetanilide derivative with an azide source, most commonly sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The electron-withdrawing nature of the acetamide (B32628) group, particularly when protonated or coordinated to a catalyst, facilitates the nucleophilic attack by the azide ion on the ipso-carbon. While this method is straightforward, its success is highly dependent on the activation of the aromatic ring, as unactivated aryl halides are generally resistant to nucleophilic substitution.
Acetamide Formation Pathways
The formation of the acetamide group is a fundamental transformation in the synthesis of N-(4-azidophenyl)acetamide. The most direct pathway involves the acylation of 4-azidoaniline (B77532). This reaction is a standard procedure for forming amides from primary amines.
The most common acetylating agent is acetic anhydride (B1165640) ((CH₃CO)₂O), often used in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct. nih.gov Alternatively, acetyl chloride (CH₃COCl) can be employed, which is more reactive but requires careful handling due to its sensitivity to moisture. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), at room temperature or with gentle heating. nih.gov
The general procedure involves dissolving 4-azidoaniline in the chosen solvent, adding the base, and then slowly introducing the acetic anhydride or acetyl chloride. youtube.com After the reaction is complete, a simple aqueous work-up is usually sufficient to remove the excess reagents and byproducts, followed by purification of the N-(4-azidophenyl)acetamide product, often by recrystallization. youtube.comnih.gov
Multi-step Synthetic Sequences for Functionalized Azidophenyl Acetamides
For practical and safety reasons, particularly on a larger scale, multi-step sequences that avoid the isolation of potentially explosive intermediates like 4-azidoaniline are preferred. A common and well-established synthetic route begins with a stable, commercially available starting material such as 4-nitroaniline (B120555).
This sequence strategically manipulates functional groups in a specific order:
Acetylation of the Amine: The sequence starts with the protection of the amino group of 4-nitroaniline via acetylation. uomustansiriyah.edu.iq Reacting 4-nitroaniline with acetic anhydride yields N-(4-nitrophenyl)acetamide. magritek.com This step is crucial as it protects the amino group from reacting during the subsequent reduction step and modifies its electronic properties.
Reduction of the Nitro Group: The nitro group of N-(4-nitrophenyl)acetamide is then reduced to a primary amine. researchgate.net This transformation is commonly achieved using metal catalysts in an acidic medium, such as iron (Fe) in acetic acid or zinc (Zn) in hydrochloric acid. researchgate.net This step produces the key intermediate, N-(4-aminophenyl)acetamide. wikipedia.org
Diazotization and Azidation: The final step involves the conversion of the newly formed amino group of N-(4-aminophenyl)acetamide into the azide functionality via the diazotization-azidation sequence described in section 2.1.1. scispace.com This yields the target compound, N-(4-azidophenyl)acetamide.
This sequence is advantageous because the intermediates (N-(4-nitrophenyl)acetamide and N-(4-aminophenyl)acetamide) are stable, crystalline solids that are easily purified.
Optimization of Reaction Conditions and Yields in Azide-Acetamide Synthesis
Optimizing the synthesis of N-(4-azidophenyl)acetamide involves fine-tuning the reaction conditions for each step to maximize yield and purity while ensuring safety. Key parameters include temperature, solvent, catalyst, and reaction time.
For the diazotization-azidation sequence, temperature is the most critical parameter. Maintaining the temperature between 0–5 °C during the formation of the diazonium salt is essential to prevent its decomposition and the formation of phenolic byproducts. icrc.ac.ir The choice of acid can also influence the reaction; while HCl is common, some procedures may use sulfuric acid or p-toluenesulfonic acid. icrc.ac.irgoogle.com
In the reduction of N-(4-nitrophenyl)acetamide , the choice of metal and acid can affect both the reaction rate and the final yield. Studies have shown that reduction with iron and acetic acid or zinc and hydrochloric acid can both be effective. researchgate.net The yield for this step is often moderate, and optimization may involve adjusting the stoichiometry of the metal and the reaction temperature.
Table 2: Comparison of Yields in the Reduction of N-(4-nitrophenyl)acetamide
| Reducing System | Average Yield (%) | Reference |
|---|---|---|
| Iron (Fe) / Acetic Acid (CH₃COOH) | 32.38 | researchgate.net |
| Zinc (Zn) / Hydrochloric Acid (HCl) | 33.29 | researchgate.net |
For acetamide formation , the reaction can be driven to completion by using a slight excess of the acetylating agent. researchgate.net The use of a catalyst, such as vanadyl sulfate (B86663), has been shown to promote acetylation under solvent-free, stoichiometric conditions, improving the sustainability of the process. nih.gov Purification methods, such as recrystallization from a suitable solvent (e.g., ethanol/water), are critical for obtaining a high-purity final product.
Iii. Chemical Reactivity and Mechanistic Investigations
Azide (B81097) Group Reactivity Profiles
The phenylazide moiety is the primary site of reactivity in Acetamide (B32628), N-(4-azidophenyl)-, enabling its participation in several key reaction classes.
Huisgen Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile (an alkyne), is a cornerstone of the reactivity of N-(4-azidophenyl)acetamide. This reaction forms a stable five-membered 1,2,3-triazole ring. While the thermal reaction requires high temperatures and typically results in a mixture of products, catalyzed versions have emerged that offer significant advantages in terms of reaction rate and specificity.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. For N-(4-azidophenyl)acetamide, this reaction proceeds via a stepwise mechanism rather than a concerted cycloaddition.
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from a terminal alkyne. The copper(I) catalyst, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, coordinates to the alkyne, significantly increasing the acidity of the terminal proton and facilitating acetylide formation. This copper acetylide then reacts with the azide group of N-(4-azidophenyl)acetamide. The reaction proceeds through a six-membered copper-containing intermediate, which then rearranges and, upon protonolysis, yields the final 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst for subsequent cycles. The use of ligands can stabilize the Cu(I) oxidation state and accelerate the reaction.
| Catalyst/Precursor | Reducing Agent/Ligand | Solvent System | Typical Conditions | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH or H₂O/DMSO | Room Temperature | researchgate.net |
| CuI | N,N-Diisopropylethylamine (DIPEA) | Various organic solvents | Room Temperature | google.com |
| [(NHC)CuX] (NHC = N-Heterocyclic Carbene) | None required | Water or neat | Room Temperature to mild heat | google.com |
| Cu(I) on Mg-Al-LDH | Heterogeneous catalyst | Ethanol | Room Temperature | google.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high reactivity of strained cyclooctynes. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain as the sp-hybridized carbons of the cyclooctyne (B158145) are converted to the more stable sp²-hybridized state in the resulting triazole ring. nih.gov This process is a true pericyclic reaction that proceeds via a concerted, though potentially asynchronous, transition state. thieme-connect.de
The reaction is highly valuable in biological contexts where the toxicity of a copper catalyst is a concern. magtech.com.cn The reactivity in SPAAC can be tuned by modifying the electronic properties of either the azide or the cyclooctyne. For aryl azides like N-(4-azidophenyl)acetamide, the reaction typically proceeds via a normal-electron-demand mechanism (HOMOazide–LUMOalkyne). However, introducing strong electron-withdrawing groups on the aryl azide can switch the mechanism to an inverse-electron-demand pathway (HOMOalkyne–LUMOazide), which can significantly accelerate the reaction rate with certain cyclooctynes. thieme-connect.desynaffix.com
| Cyclooctyne Type | Key Feature | Relative Reactivity | Reference |
|---|---|---|---|
| DIFO (Difluorinated cyclooctyne) | Propargylic fluorine atoms lower LUMO energy | High | magtech.com.cnnih.gov |
| BCN (Bicyclo[6.1.0]non-4-yne) | Fused cyclopropane (B1198618) ring increases strain | High | synaffix.comnih.gov |
| DIBO (Dibenzocyclooctynol) | Fused benzene (B151609) rings increase strain | Very High | nih.gov |
| ADIBO (Azadibenzocyclooctyne) | Fused rings and heteroatom incorporation | Very High | nih.gov |
A key distinction between the different methods of Huisgen cycloaddition is the regiochemical outcome. The specific isomer of the 1,2,3-triazole product formed is dependent on the reaction mechanism.
Thermal Cycloaddition : The uncatalyzed, thermal reaction of N-(4-azidophenyl)acetamide with an alkyne lacks regiocontrol and typically produces a mixture of the 1,4-disubstituted and 1,5-disubstituted triazole isomers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. This specificity arises from the stepwise mechanism involving a copper acetylide intermediate, which dictates the orientation of the azide addition.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, catalysis with specific ruthenium complexes, such as Cp*RuCl(PPh₃)₂, leads to the formation of the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. This is believed to proceed through a distinct mechanism involving a ruthenacycle intermediate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : SPAAC reactions also lead to the formation of a single regioisomer, which is analogous to the 1,4-isomer in the catalyzed reactions, though it is technically a fused triazole system.
| Method | Catalyst | Primary Product | Mechanism Type |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers | Concerted |
| CuAAC | Copper(I) | 1,4-disubstituted isomer | Stepwise |
| RuAAC | Ruthenium(II) | 1,5-disubstituted isomer | Stepwise (via ruthenacycle) |
| SPAAC | None (Strain) | Fused 1,4-analogous isomer | Concerted |
Reductive Transformations to Amino Derivatives
The azide group of N-(4-azidophenyl)acetamide can be readily reduced to a primary amine, yielding the important derivative N-(4-aminophenyl)acetamide. This transformation is a fundamental reaction in organic synthesis and can be accomplished through several methods.
One of the most common methods is catalytic hydrogenation . This involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. google.comsigmaaldrich.cn The reaction is typically clean and high-yielding.
Another prevalent method is the Staudinger reduction . organicchemistrytutor.comalfa-chemistry.com In this reaction, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. organicchemistrytutor.comalfa-chemistry.com The Staudinger reduction is valued for its mild conditions and tolerance of many other functional groups that might be sensitive to catalytic hydrogenation. organicchemistrytutor.com
Reductions using metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid or acetic acid, are also effective for converting aryl azides to anilines. google.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | High efficiency, clean reaction. | google.comorganicchemistrytutor.com |
| Staudinger Reduction | 1. PPh₃ 2. H₂O | Very mild conditions, high functional group tolerance. | organicchemistrytutor.comalfa-chemistry.com |
| Metal/Acid Reduction | Fe/HCl, Zn/AcOH, SnCl₂ | Classical, cost-effective method. | google.com |
| Hydride Reduction | LiAlH₄, NaBH₄ | Powerful reducing agents, may affect other functional groups. | google.com |
Photochemical Reactivity of the Azide Moiety
The aryl azide group in N-(4-azidophenyl)acetamide is photosensitive and undergoes characteristic reactions upon irradiation with ultraviolet (UV) light. beilstein-journals.org This photoreactivity is central to its use in applications like photoaffinity labeling. beilstein-journals.orgresearchgate.net
The primary photochemical event is the extrusion of molecular nitrogen (N₂) to generate a highly reactive, electron-deficient species known as a singlet nitrene . beilstein-journals.orgegyankosh.ac.in This singlet nitrene is very short-lived and can undergo several transformations:
Intersystem Crossing (ISC) : The singlet nitrene can rapidly undergo intersystem crossing to the more stable triplet nitrene ground state. beilstein-journals.org The triplet nitrene has a longer lifetime and different reactivity, often participating in radical-type reactions like hydrogen abstraction. researchgate.net
Ring Expansion : The singlet nitrene can rearrange through a highly strained bicyclic azirine intermediate to form a seven-membered ring known as a didehydroazepine. beilstein-journals.org This reactive intermediate can be trapped by various nucleophiles present in the reaction medium. beilstein-journals.org
Insertion Reactions : The highly reactive singlet nitrene can insert into C-H or N-H bonds of nearby molecules.
Dimerization : Triplet nitrenes can dimerize to form azo compounds.
Research has directly investigated the photoreactivity of N-(4-azidophenyl)acetamide in the crystalline state, confirming the formation of nitrene intermediates upon UV irradiation at low temperatures. researchgate.netresearchgate.net
| Intermediate/Product | Formation Pathway | Description | Reference |
|---|---|---|---|
| Singlet Aryl Nitrene | Primary photoproduct (loss of N₂) | Highly reactive, short-lived, electrophilic. | beilstein-journals.orgegyankosh.ac.in |
| Triplet Aryl Nitrene | Intersystem crossing from singlet state | More stable, diradical character. | beilstein-journals.orgresearchgate.net |
| Didehydroazepine | Ring expansion of singlet nitrene | Seven-membered ring, trapped by nucleophiles. | beilstein-journals.org |
| Azo Compound | Dimerization of triplet nitrenes | R-N=N-R product. | beilstein-journals.org |
Acetamide Functional Group Reactivity
The acetamide group (-NHCOCH₃) is a key feature of the molecule, influencing its chemical properties. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen and the basicity of the amide compared to an amine. This resonance stabilization also makes the amide bond relatively robust. The reactivity of the acetamide group primarily involves transformations of the amide linkage and, under certain conditions, reactions at the nitrogen atom.
The amide bond in N-(4-azidophenyl)acetamide can undergo several transformations, typically requiring forcing conditions due to its inherent stability.
Hydrolysis: The amide linkage can be cleaved through hydrolysis to yield 4-azidoaniline (B77532) and acetic acid. This reaction is typically catalyzed by strong acids or bases and requires elevated temperatures. The stability of the amide bond is highlighted in studies where other protecting groups, such as N-Boc, can be selectively cleaved under conditions where the acetamide group remains intact. rsc.org For instance, the selective hydrolysis of N-Boc groups on anilines can be achieved in hot water, leaving the acetamide group untouched. rsc.org However, complete hydrolysis of the acetamide is possible under more vigorous conditions.
Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding ethylamine (B1201723) derivative, N-ethyl-4-azidoaniline. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
Use in Heterocycle Synthesis: The acetamide functionality can serve as a precursor in the synthesis of more complex heterocyclic structures. For example, in related N-arylacetamides, the acetamide group is a key intermediate. N-(o-acetaminoaryl)pyrroles can be synthesized from o-aminoacetanilide and subsequently hydrolyzed to N-(o-aminoaryl)pyrroles. scispace.com
A summary of potential amide linkage transformations is presented in Table 1.
| Transformation | Reagents/Conditions | Product | Reference |
| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 4-Azidoaniline + Acetic Acid | rsc.org |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Ethyl-4-azidoaniline | smolecule.com |
| Cyclization (example) | Acetonyl acetone (B3395972) (for ortho-amino derivative) | N-(o-acetaminoaryl)pyrrole | scispace.com |
Direct substitution on the amide nitrogen of N-(4-azidophenyl)acetamide is generally difficult due to the reduced nucleophilicity of the nitrogen atom. The N-H proton is weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a more potent nucleophile and can react with electrophiles, such as alkyl halides, in N-alkylation reactions. However, such reactions are less common than substitutions on the aromatic ring or reactions involving the azide group. In many synthetic routes, modifications to the nitrogen are carried out on the precursor aniline (B41778) before the formation of the acetamide. tandfonline.comtandfonline.com
Structure-Reactivity Relationships (SRR) of N-(4-Azidophenyl)acetamide Derivatives
The reactivity of the acetamide group in N-(4-azidophenyl)acetamide derivatives is influenced by the electronic properties of substituents on the phenyl ring.
Electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H proton, potentially facilitating deprotonation and subsequent N-substitution reactions. Conversely, electron-donating groups would decrease the acidity of the N-H proton. These substituents also affect the reactivity of the amide bond itself. For instance, electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis.
Studies on related structures provide insights into these relationships. For example, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives shows that the core structure can be modified through reactions at other sites, implying a certain level of stability of the acetamide group during these transformations. tandfonline.com The synthesis of various N-substituted acetamide derivatives often involves the reaction of an amine with an acetylating agent, where the structure of the amine dictates the final product. bioline.org.br For example, N-aryl-2-bromoacetamides are synthesized by reacting aryl amines with 2-bromoacetyl bromide. bioline.org.br
Table 2 provides examples of how different starting materials lead to various acetamide derivatives, illustrating the synthetic utility based on structure.
| Starting Amine | Acylating/Reacting Agent | Resulting Acetamide Derivative | Reference |
| 2-(4-aminophenyl)benzothiazole | Chloroacetyl chloride | N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide | tandfonline.com |
| 4'-Aminoacetanilide | 4-chloro-3-nitrobenzenesulfonyl chloride | N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide | |
| Aryl amines | 2-Bromoacetyl bromide | N-aryl-2-bromoacetamides | bioline.org.br |
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic data for the reactions of N-(4-azidophenyl)acetamide are not extensively available in the public domain. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the stability and reactivity of the compound.
Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration, pH) to determine rate laws, rate constants, and activation energies. For example, a kinetic study of the hydrolysis of the amide bond would provide quantitative data on its stability.
Thermodynamic studies would focus on the energy changes associated with reactions, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. This information helps to determine the feasibility and spontaneity of a particular transformation.
While specific data for N-(4-azidophenyl)acetamide is lacking, studies on related compounds can offer a framework for what to expect. For example, kinetic and thermodynamic investigations of enzyme-catalyzed reactions or the interaction of molecules with biological targets are common. nih.govnih.gov In a study on the selective hydrolysis of N-Boc protected anilines, the reaction progress was monitored over time, providing kinetic profiles for the reaction. rsc.org The study also estimated the relative solubility of an acetamide versus a pivalamide (B147659) derivative, a thermodynamic property. rsc.org
A hypothetical kinetic study on the hydrolysis of N-(4-azidophenyl)acetamide could yield data similar to that presented in Table 3, which illustrates the type of parameters that would be determined.
| Parameter | Description | Significance |
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Quantifies the speed of the reaction. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Indicates the temperature sensitivity of the reaction rate. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactants to the transition state. | Related to the energy barrier of the reaction. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactants to the transition state. | Reflects the change in order/disorder in forming the transition state. |
Such data would be invaluable for the rational design of synthetic routes and for predicting the chemical fate of N-(4-azidophenyl)acetamide in various environments.
Iv. Advanced Applications and Derivatization Strategies
Bioorthogonal Conjugation in Chemical Biology
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The azide (B81097) group of Acetamide (B32628), N-(4-azidophenyl)- is a key functional group for one of the most prominent bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". organic-chemistry.orgresearchgate.net This reaction is characterized by its high yield, specificity, and biocompatibility, as the azide and alkyne groups are largely inert to the functional groups found in biomolecules. researchgate.net
The CuAAC reaction involves the coupling of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This process is highly efficient and proceeds readily under mild conditions, including at room temperature and in aqueous environments, making it ideal for biological applications. organic-chemistry.orginterchim.fr
A primary application of Acetamide, N-(4-azidophenyl)- and similar azide-containing reagents is the covalent labeling of biomolecules. The strategy typically involves a two-step process where the biomolecule of interest is first metabolically, enzymatically, or chemically engineered to incorporate a terminal alkyne group. Subsequently, an azide-functionalized molecule, such as a derivative of Acetamide, N-(4-azidophenyl)- carrying a reporter tag (e.g., a fluorophore or biotin), is attached via the CuAAC reaction. interchim.frnih.gov
This modular approach allows for the specific labeling of various classes of biomolecules:
Proteins: Non-canonical amino acids containing alkyne groups can be metabolically incorporated into proteins. These alkyne-modified proteins can then be selectively tagged with azide-functionalized probes.
Nucleic Acids: Modified nucleosides with alkyne handles can be incorporated into DNA or RNA by polymerases. The subsequent click reaction with an azide-bearing label allows for visualization and tracking of the nucleic acids. interchim.fr
The triazole linkage formed during the reaction is exceptionally stable, ensuring that the label remains securely attached during subsequent analysis. nih.gov
Beyond click chemistry, the aryl azide group of Acetamide, N-(4-azidophenyl)- can be utilized in photoaffinity labeling (PAL), a powerful technique for identifying and mapping molecular interactions. enamine.net This method relies on the photochemical activation of the azide.
Upon exposure to ultraviolet (UV) light (typically ~254-300 nm), the aryl azide group releases dinitrogen gas (N₂) to generate a highly reactive and short-lived aryl nitrene intermediate. enamine.netresearchgate.net This nitrene can then non-selectively insert into any proximal C-H, N-H, or O-H bond, forming a stable covalent cross-link with a nearby molecule. researchgate.net
In protein cross-linking studies, a derivative of Acetamide, N-(4-azidophenyl)- can be attached to a known protein ("bait"). When this bait protein binds to its interacting partner ("prey"), UV irradiation triggers the formation of the nitrene, which covalently cross-links the two proteins. This allows for the capture and subsequent identification of transient or weak protein-protein interactions. enamine.netiris-biotech.de
Table 1: Comparison of Azide-Based Chemistries for Biological Applications
| Methodology | Reactive Group | Activation | Mechanism | Application |
|---|---|---|---|---|
| Bioorthogonal Conjugation (Click Chemistry) | Azide (-N₃) + Terminal Alkyne | Copper(I) Catalyst | [3+2] Cycloaddition | Specific labeling and functionalization |
| Photoaffinity Labeling (PAL) | Aryl Azide (-N₃) | UV Light | Nitrene Insertion | Covalent cross-linking of interacting molecules |
Acetamide, N-(4-azidophenyl)- serves as a valuable scaffold for the development of affinity-based probes to study molecular interactions. enamine.net By modifying the acetamide portion of the molecule, various functionalities can be introduced to create sophisticated chemical tools.
For instance, a known drug molecule or ligand can be chemically linked to the amino group of the precursor, 4-azidoaniline (B77532), creating a bifunctional probe. This probe retains the binding specificity of the parent ligand and carries the photoactivatable azide group. When the probe is introduced to a complex biological sample and binds to its target protein, subsequent UV irradiation will covalently link the probe to its target. This enables the unambiguous identification of the drug's binding partners, a critical step in drug development and mechanism-of-action studies. nih.govnih.gov
Materials Science Applications
The same chemical principles that make Acetamide, N-(4-azidophenyl)- useful in biology also apply to materials science, where the specific and efficient modification of polymers and surfaces is crucial for creating advanced materials.
Click chemistry provides a powerful method for polymer functionalization. Polymers can be synthesized to include alkyne groups either along their backbone or as side chains. These alkyne-decorated polymers can then be treated with Acetamide, N-(4-azidophenyl)- using the CuAAC reaction. This process, often referred to as "grafting to," efficiently attaches the azidophenyl group to the polymer structure. researchgate.net
The resulting azide-functionalized polymer can be used in subsequent modification steps. For example, the newly introduced azide groups can be used in further click reactions to attach other functional molecules, or they can be used as photoactivatable cross-linking points to create polymer networks or hydrogels upon UV exposure.
The modification of surfaces is fundamental to controlling properties such as wettability, biocompatibility, and chemical reactivity. Acetamide, N-(4-azidophenyl)- can be used to create azide-functionalized surfaces, which serve as versatile platforms for further derivatization.
The process typically involves first modifying a surface (e.g., silicon, glass, or a metal oxide) to present terminal alkyne groups. This can be achieved through silanization or other surface priming techniques. The alkyne-functionalized surface is then immersed in a solution containing Acetamide, N-(4-azidophenyl)- and a copper catalyst to initiate the CuAAC reaction. This covalently and densely coats the surface with azidophenyl groups.
These azide-terminated surfaces are highly valuable for several reasons:
Biomolecule Immobilization: Proteins, peptides, or nucleic acids functionalized with alkynes can be "clicked" onto the azide surface, creating biosensors or biocompatible coatings.
Photopatterning: The surface-bound aryl azides can be activated with UV light through a photomask. This allows for spatially controlled cross-linking or the attachment of other molecules only in the irradiated areas, enabling the fabrication of microarrays and other patterned materials.
Table 2: Applications of Acetamide, N-(4-azidophenyl)- in Advanced Materials
| Application Area | Key Reaction | Procedure | Outcome |
|---|---|---|---|
| Polymer Functionalization | Click Chemistry (CuAAC) | Reacting alkyne-containing polymers with the compound. | Azide-functionalized polymer chains for further modification or cross-linking. |
| Surface Modification | Click Chemistry (CuAAC) | Attaching the compound to an alkyne-primed surface. | An azide-terminated surface ready for biomolecule immobilization or photopatterning. |
Design of Novel Azidophenyl-Acetamide Hybrid Scaffolds
The design of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophores, is a promising strategy in drug discovery to develop agents with improved efficacy, novel mechanisms of action, or reduced side effects. nih.gov The N-(4-azidophenyl)acetamide scaffold is an excellent platform for creating such hybrid compounds. The azide group serves as a highly efficient chemical handle for conjugation with other molecules, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov
This approach allows for the modular assembly of diverse molecular architectures. For instance, the azidophenyl-acetamide core can be "clicked" onto molecules bearing a terminal alkyne, such as bioactive natural products, peptides, or synthetic pharmacophores. The resulting hybrid scaffold combines the structural features and potential biological activities of both parent molecules, potentially leading to synergistic effects or novel therapeutic applications. nih.govnih.gov The design process often involves computational modeling to predict the conformation and interaction of the hybrid molecule with biological targets.
Synthesis of Triazolyl-Acetamide Derivatives
A significant application of N-(4-azidophenyl)acetamide is in the synthesis of 1,2,3-triazolyl-acetamide derivatives. The 1,2,3-triazole ring is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties. nih.gov The synthesis of these derivatives is most commonly achieved through the CuAAC reaction, which provides high yields, regioselectivity (predominantly the 1,4-disubstituted isomer), and tolerance to a wide variety of functional groups. nih.gov
The general synthetic scheme involves the reaction of Acetamide, N-(4-azidophenyl)- with a terminal alkyne in the presence of a copper(I) catalyst. The reaction conditions are typically mild, often conducted in aqueous or mixed aqueous-organic solvent systems. nih.gov A variety of alkynes can be employed, allowing for the introduction of diverse substituents on the resulting triazole ring. This modularity is a key advantage, enabling the creation of large libraries of triazolyl-acetamide derivatives for biological screening.
Table 1: Examples of Reagents for the Synthesis of Triazolyl-Acetamide Derivatives
| Azide Component | Alkyne Component (Example) | Resulting Moiety |
| Acetamide, N-(4-azidophenyl)- | Propargyl alcohol | A hydroxymethyl-substituted triazole |
| Acetamide, N-(4-azidophenyl)- | Phenylacetylene | A phenyl-substituted triazole |
| Acetamide, N-(4-azidophenyl)- | Ethynylestradiol | A steroidal hybrid |
Tailoring Reactivity through Structural Modifications
The reactivity of the azide group in N-(4-azidophenyl)acetamide in 1,3-dipolar cycloaddition reactions can be modulated by introducing various substituents onto the phenyl ring. These modifications can alter the electronic properties of the azide, thereby influencing the rate and efficiency of the cycloaddition reaction. The principles of physical organic chemistry, particularly the understanding of substituent effects, guide these structural modifications.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) placed at the ortho or para positions relative to the azide group can significantly impact the electron density of the azide. For instance, an EWG would decrease the electron density, potentially making the azide a better dipole for reaction with electron-rich alkynes. Conversely, an EDG would increase the electron density, favoring reactions with electron-deficient alkynes.
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. By selecting substituents with appropriate Hammett parameters, the reactivity of the azidophenyl-acetamide scaffold can be rationally tuned. This allows for the optimization of reaction conditions and the selective synthesis of desired triazole derivatives. For example, a strongly electron-withdrawing nitro group would have a different effect on the reaction kinetics compared to an electron-donating methoxy (B1213986) group.
Table 2: Predicted Influence of Substituents on the Reactivity of N-(4-azidophenyl)acetamide
| Substituent at ortho/para position | Electronic Effect | Predicted Impact on Reactivity with Electron-Rich Alkynes |
| -NO₂ | Electron-withdrawing | Increased reactivity |
| -CN | Electron-withdrawing | Increased reactivity |
| -Cl | Electron-withdrawing (inductive) | Slightly increased reactivity |
| -CH₃ | Electron-donating (hyperconjugation) | Decreased reactivity |
| -OCH₃ | Electron-donating (resonance) | Decreased reactivity |
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Acetamide, N-(4-azidophenyl)-". These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) has become a principal method for investigating the molecular properties of organic compounds like "Acetamide, N-(4-azidophenyl)-". uomphysics.netscispace.com DFT calculations, often using hybrid functionals such as B3LYP, are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties. uomphysics.netnih.goviucr.org These theoretical calculations on related acetamide (B32628) derivatives have shown good agreement with experimental data, validating their use for studying the title compound. uomphysics.netiucr.org The choice of basis set, such as 6-31G** or 6-311G(d,p), is crucial for obtaining accurate results. nih.goviucr.org For similar molecules, DFT has been used to study structural parameters, electronic behavior, and wave functional properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of "Acetamide, N-(4-azidophenyl)-". malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity; a smaller gap suggests higher reactivity. nih.govmalayajournal.org For analogous molecules, the HOMO-LUMO energy gap has been calculated to be around 5.0452 eV, indicating a stable molecule. iucr.org The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In related acetamide structures, the HOMO and LUMO are often distributed over the entire molecule or specific functional groups, indicating pathways for intramolecular charge transfer. iucr.orguomphysics.net
Table 1: Frontier Molecular Orbital Data for a Related Acetamide Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Data adapted from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. iucr.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of "Acetamide, N-(4-azidophenyl)-" for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netchemrxiv.org In acetamide derivatives, the negative potential is typically localized around the electronegative oxygen and nitrogen atoms of the carbonyl and azido (B1232118) groups, respectively, while the positive potential is found around the hydrogen atoms. chemrxiv.orgnih.gov This visualization aids in understanding intermolecular interactions, such as hydrogen bonding. uni-muenchen.de
Reaction Mechanism Elucidation and Pathway Prediction
Theoretical calculations are instrumental in elucidating reaction mechanisms involving "Acetamide, N-(4-azidophenyl)-". For instance, in the hydrolysis of acetamide, computational studies can model the protonation of the carbonyl oxygen in acidic conditions or the direct attack of a hydroxide (B78521) ion in basic conditions. patsnap.com For more complex reactions, such as the cyclization of related aminophenyl derivatives, mechanistic rationale can be proposed based on computational intermediates and transition states. nih.gov DFT studies on related azo compounds have been used to understand how substituents alter the physical properties and reaction pathways. eurjchem.com These computational approaches allow for the prediction of the most likely reaction pathways by comparing the energies of various proposed intermediates and transition states.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters for molecules like "Acetamide, N-(4-azidophenyl)-", which can then be compared with experimental data for structural confirmation. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. scispace.comnih.gov By comparing the calculated wavenumbers with experimental spectra, a detailed assignment of vibrational modes can be achieved. scispace.com Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. researchgate.net
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules, which are crucial for structure elucidation. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the electronic transition energies and oscillator strengths. eurjchem.com This helps in understanding the electronic transitions, such as π → π* and n → π*, that are responsible for the observed absorption bands.
Intermolecular Interaction Analysis
Computational methods, particularly Hirshfeld surface analysis, provide significant insights into the nature and contribution of various intermolecular interactions that stabilize the crystal structure of acetamide derivatives. While direct studies on Acetamide, N-(4-azidophenyl)- are not extensively available, analysis of structurally similar compounds, such as 2-azido-N-(4-fluorophenyl)acetamide, offers a strong predictive framework for understanding its supramolecular assembly. nih.govresearchgate.net
For instance, in the crystal structure of the closely related 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit contains two independent molecules that differ in the orientation of their azido groups. nih.govresearchgate.net The primary interactions stabilizing the crystal lattice are N—H⋯O hydrogen bonds, which form chains of molecules. nih.govresearchgate.net These chains are further interconnected by other weak interactions. nih.gov
Detailed analysis of the Hirshfeld surface for analogous compounds reveals the percentage contribution of various intermolecular contacts. These quantitative insights are crucial for understanding the hierarchy and significance of the forces at play. For example, in 2-azido-N-(4-fluorophenyl)acetamide, N⋯H/H⋯N contacts are the most significant, followed by H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and F⋯H/H⋯F contacts. nih.gov A similar pattern of dominant H⋯H contacts is observed in other complex organic molecules, highlighting the cumulative importance of these seemingly weak interactions in achieving crystal stability. nih.goviucr.org
The table below, derived from the analysis of 2-azido-N-(4-fluorophenyl)acetamide, provides an expected distribution of intermolecular contacts for Acetamide, N-(4-azidophenyl)-, assuming analogous packing behavior. nih.gov
Data derived from the analysis of 2-azido-N-(4-fluorophenyl)acetamide. nih.govresearchgate.net
Energy framework analysis can further quantify the different interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs within the crystal, providing a deeper understanding of the forces driving the crystal packing. researchgate.netnih.gov These studies often reveal that dispersion forces are a major contributor to the stabilization energy.
Vi. Analytical and Characterization Methodologies for Research Products
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural elucidation of N-(4-azidophenyl)acetamide, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of N-(4-azidophenyl)acetamide by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For N-(4-azidophenyl)acetamide, characteristic signals are expected for the aromatic protons, the amide proton, and the acetyl methyl protons. The aromatic region typically shows two sets of doublets, consistent with a 1,4-disubstituted benzene (B151609) ring. researchgate.net
Interactive Data Table: ¹H NMR Spectral Data for N-(4-azidophenyl)acetamide Moiety
| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Amide (N-H) | ~9.12 | Singlet (s) | Chemical shift can be variable and concentration-dependent. |
| Aromatic (Ar-H) | ~7.56 - 7.60 | Multiplet (m) | Protons ortho to the acetamido group. researchgate.net |
| Aromatic (Ar-H) | ~6.96 - 7.00 | Multiplet (m) | Protons ortho to the azido (B1232118) group. researchgate.net |
Note: Data is based on characterization of similar N-(4-azidophenyl) derivatives and typical chemical shift ranges. Solvent: CDCl₃. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include those from the aromatic ring carbons, the carbonyl carbon, and the methyl carbon of the acetyl group.
Interactive Data Table: ¹³C NMR Spectral Data for N-(4-azidophenyl)acetamide Moiety
| Carbon Type | Approx. Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | ~169.0 | Carbon of the acetamide (B32628) group. researchgate.net |
| Aromatic (Ar-C) | ~135.5 | Quaternary carbon attached to the azide (B81097) group. researchgate.net |
| Aromatic (Ar-C) | ~134.9 | Quaternary carbon attached to the nitrogen of the amide. researchgate.net |
| Aromatic (Ar-CH) | ~120.9 | Aromatic carbons ortho to the acetamido group. researchgate.net |
| Aromatic (Ar-CH) | ~119.5 | Aromatic carbons ortho to the azido group. researchgate.net |
Note: Data is based on characterization of similar N-(4-azidophenyl) derivatives. Solvent: CDCl₃. researchgate.net
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(4-azidophenyl)acetamide, the most diagnostic absorption band is the strong, sharp peak corresponding to the azide (N₃) group. researchgate.net Other key absorptions include the N-H and C=O stretching vibrations of the amide group. researchgate.net
Interactive Data Table: Key IR Absorption Bands for N-(4-azidophenyl)acetamide
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | ~3280 | Medium-Strong |
| Azide (N₃) | Asymmetric Stretch | ~2100 - 2160 | Strong, Sharp researchgate.netrsc.org |
| Amide I (C=O) | Stretch | ~1680 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. researchgate.net The molecular formula for N-(4-azidophenyl)acetamide is C₈H₈N₄O, with a calculated exact mass of approximately 176.0700 Da. chemsrc.com A characteristic fragmentation pattern for aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da). researchgate.net
Interactive Data Table: Mass Spectrometry Data for N-(4-azidophenyl)acetamide
| Ion | m/z (Calculated) | Formula | Notes |
|---|---|---|---|
| [M+H]⁺ | 177.0771 | C₈H₉N₄O⁺ | Molecular ion peak (positive ion mode). |
| [M]⁺ | 176.0700 | C₈H₈N₄O | Molecular ion. chemsrc.com |
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The N-(4-azidophenyl)acetamide molecule contains a phenyl ring conjugated with both an acetamido group and an azido group, which acts as an auxochrome. The introduction of the azide group influences the electronic absorption profile when compared to its precursor, N-(4-aminophenyl)acetamide, which exhibits an absorption maximum (λmax) at approximately 246 nm. researchgate.net The spectrum of N-(4-azidophenyl)acetamide is expected to show distinct absorption bands characteristic of the azidophenyl chromophore.
Chromatographic Analysis
Chromatographic methods are employed to separate, identify, and quantify the components of a mixture, making them indispensable for assessing the purity of synthesized research products.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of N-(4-azidophenyl)acetamide. Reverse-phase (RP) HPLC is typically used, where the compound is passed through a nonpolar stationary phase. sielc.comsielc.com This technique is capable of separating the target compound from starting materials, by-products, and other impurities, often achieving purity levels greater than 98%. google.com
Interactive Data Table: Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase (RP) HPLC sielc.comsielc.com |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile / Water Gradient sielc.comsielc.com |
| Modifier | Formic Acid or Phosphoric Acid sielc.comsielc.com |
| Detection | UV Detector (e.g., at 254 nm) fabad.org.tr |
| Purpose | Purity assessment and quantification |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental technique for the qualitative analysis of "Acetamide, N-(4-azidophenyl)-". It is routinely used to monitor the progress of its synthesis, identify its presence in a mixture, and provide a preliminary assessment of its purity.
Research Findings: The separation is typically performed on silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄), which serve as the stationary phase. wisc.edutandfonline.com The mobility of the compound, and thus its retention factor (Rf), is highly dependent on the composition of the mobile phase. wisc.eduniscpr.res.in A variety of solvent systems can be employed, with the polarity being adjusted to achieve optimal separation from starting materials, byproducts, or other impurities. Common mobile phases include mixtures of nonpolar and polar solvents, such as hexane/ethyl acetate (B1210297) or chloroform/methanol. chemicalbook.comnih.govrsc.org For aromatic amines and related derivatives, adjusting the solvent polarity is key to controlling migration on the TLC plate. niscpr.res.intandfonline.com
Due to the presence of the aromatic ring, spots of "Acetamide, N-(4-azidophenyl)-" can often be visualized under UV light at 254 nm. For related aromatic azide compounds, specific staining protocols can also be used for visualization.
The Rf value is a key parameter derived from TLC analysis. For instance, in a study of the related compound N-(4-aminophenyl) acetamide, an Rf value of 0.43 was reported using a 1:1 mixture of ethyl acetate and hexane. researchgate.net The Rf for "Acetamide, N-(4-azidophenyl)-" would be expected to vary based on the exact solvent system used, generally decreasing with lower mobile phase polarity.
Interactive Table: Typical TLC Parameters for Aromatic Azides and Related Compounds
| Stationary Phase | Mobile Phase (v/v) | Analyte Type | Typical Rf Value | Visualization |
| Silica Gel G | Ethyl Acetate / Hexane (1:1) | Aromatic Amine Derivative researchgate.net | 0.43 | UV, Chemical Stain |
| Silica Gel | Dichloromethane (B109758) / Methanol (2:1) | Aromatic Nitroaniline Derivative chemicalbook.com | 0.61 | UV, Chemical Stain |
| Silica Gel | Petroleum Ether / Ethyl Acetate (2:1) | Aromatic Amine Derivative rsc.org | 0.3 | UV Light |
| Silica Gel | Chloroform / Toluene / Ethyl Acetate / Methanol / Acetic Acid (6:6:1:2:0.1) | Acetamide Derivative nih.gov | 0.36 | UV Light (220 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, its application to "Acetamide, N-(4-azidophenyl)-" requires careful consideration of the compound's thermal stability.
Research Findings: Aromatic azides are known to be thermally labile and can decompose at the elevated temperatures typically used in a GC injection port. sepscience.com This decomposition often involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate, which can then undergo further reactions. rsc.orgacs.org This thermal degradation can lead to the observation of peaks corresponding to decomposition products rather than the parent compound, complicating analysis. sepscience.com
For this reason, methods involving lower temperatures or derivatization of the azide group may be necessary for a successful GC-MS analysis. nih.gov For example, various derivatization techniques have been developed for the GC-MS analysis of other thermally sensitive or volatile compounds. jfda-online.com
If the molecule remains intact through the GC column, the mass spectrometer will generate a fragmentation pattern based on its structure. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 176.18, corresponding to the molecular weight of C₈H₈N₄O. Key fragmentation pathways would likely include:
Loss of Nitrogen: A prominent fragmentation would be the loss of a nitrogen molecule (N₂), resulting in a fragment ion at m/z 148.
Amide Bond Cleavage: Cleavage of the C-N bond in the acetamide group can occur.
Formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.
Formation of the 4-azidophenylamino radical cation at m/z 133.
Aromatic Ring Fragmentation: Further fragmentation of the phenyl ring structure.
For the related compound, N-(4-aminophenyl) acetamide, a molecular ion peak at m/z 151.1 (M+1) and a major fragment from the loss of the acetyl group at m/z 109.1 have been reported in LC-MS analysis, which can provide insight into the likely fragmentation behavior. researchgate.net
Interactive Table: Predicted Key Mass Fragments for N-(4-azidophenyl)acetamide
| Fragment Description | Proposed Formula | Predicted m/z |
| Molecular Ion | [C₈H₈N₄O]⁺ | 176.18 |
| Loss of N₂ | [C₈H₈N₂O]⁺ | 148.07 |
| 4-azidophenyl cation | [C₆H₄N₃]⁺ | 118.04 |
| Acetyl Cation | [C₂H₃O]⁺ | 43.02 |
| p-phenylenediamine radical cation (after N₂ loss) | [C₆H₆N₂]⁺ | 108.05 |
X-ray Crystallography for Solid-State Structure Determination
Research Findings: The crystal structure of "Acetamide, N-(4-azidophenyl)-" has been successfully analyzed by X-ray diffraction. nih.govresearchgate.net Such studies are critical for understanding the molecule's conformation, including the planarity of its aromatic ring and the geometry of the acetamide and azide functional groups. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack together in the crystal.
While the full crystallographic data for "Acetamide, N-(4-azidophenyl)-" is not provided in the abstract of the primary study, data for structurally analogous compounds are available and provide valuable comparative information. For example, the crystal structure of the related compound N-(4-aminophenyl)acetamide has been determined to belong to the orthorhombic crystal system with the space group Pbca. soton.ac.uk Similarly, detailed crystallographic analyses of other acetamide derivatives reveal how intermolecular hydrogen bonds (e.g., N—H···O) and other interactions dictate the formation of complex, higher-order structures like chains or sheets. nih.goveurjchem.comnih.gov In one such analysis of a related acetamide, N—H···O hydrogen bonds were observed to link molecules into chains. iucr.org These types of interactions are expected to be present in the crystal structure of "Acetamide, N-(4-azidophenyl)-" as well.
Interactive Table: Crystallographic Data for the Structurally Analogous Compound N-(4-aminophenyl)acetamide
| Parameter | Value soton.ac.uk |
| Chemical Formula | C₈H₁₀N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Cell Length a | 11.9225(7) Å |
| Cell Length b | 9.5447(6) Å |
| Cell Length c | 13.7259(9) Å |
Note: This data is for a structurally related compound and is presented for illustrative purposes.
Q & A
Q. What synthetic methodologies are employed for preparing N-(4-azidophenyl)acetamide?
Methodological Answer: The compound is synthesized via acetylation of 4-azidoaniline using acetic anhydride or acetyl chloride in a basic medium (e.g., pyridine or triethylamine). Reaction progress is monitored by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR) to confirm the retention of the azide group (ν~2100 cm⁻¹). Purification involves recrystallization from ethanol/water mixtures, followed by vacuum drying. Yield optimization requires strict temperature control (0–5°C) during acetylation to minimize side reactions .
Q. How is the crystal structure of N-(4-azidophenyl)acetamide experimentally determined?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100 K is standard. Data collection uses a Bruker D8 VENTURE diffractometer, with refinement via SHELXL-2018/3 employing full-matrix least-squares methods. Azide group geometry (N–N–N bond angles and distances) is validated using anisotropic displacement parameters and Hirshfeld surface analysis. Crystallographic data is deposited in the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate ¹H/¹³C NMR chemical shifts. Compare with experimental data acquired in DMSO-d₆ at 400 MHz. Discrepancies >0.3 ppm necessitate solvent effect corrections (via IEF-PCM models) or evaluation of crystal packing influences. For azide-related anomalies, analyze tautomeric equilibria using variable-temperature NMR (VT-NMR) .
Q. What experimental approaches characterize the photochemical reactivity of the azide moiety in N-(4-azidophenyl)acetamide?
Methodological Answer: Irradiate solutions (acetonitrile or THF) with UV light (254 nm) in quartz cells under nitrogen. Monitor azide decomposition via FT-IR (attenuation of the 2100 cm⁻¹ peak) and HPLC-MS. Kinetic studies employ pseudo-first-order models with rate constants derived from ln(A/A₀) vs. time plots. Quantum yield calculations require actinometry using potassium ferrioxalate .
Q. What protocols are recommended for cytotoxicity profiling of N-(4-azidophenyl)acetamide derivatives?
Methodological Answer: Use Mosmann’s MTT assay with HeLa cells (5×10³ cells/well). Incubate compounds (0.1–100 μM) for 48 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism 9.0). Validate with triplicate experiments and positive controls (e.g., doxorubicin). For mechanistic studies, combine with flow cytometry for apoptosis/necrosis differentiation .
Data Analysis & Optimization
Q. How to optimize reaction conditions for azide-containing acetamides in cross-coupling reactions?
Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in Suzuki-Miyaura couplings. Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DME/H₂O), and base (K₂CO₃). Analyze yields via UPLC-UV and identify optimal parameters using response surface methodology (RSM). Monitor azide stability under conditions via in situ IR .
Q. What strategies mitigate discrepancies in mass spectrometry (MS) data for azide degradation products?
Methodological Answer: Employ high-resolution MS (HRMS, Q-TOF) with electrospray ionization (ESI+). Compare observed m/z with theoretical values (≤5 ppm error). For ambiguous peaks, conduct MS/MS fragmentation and match with spectral libraries. Use deuterated solvents (CD₃CN) to distinguish protonation sites. Confirm nitrene intermediates via trapping experiments with triarylphosphines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
